molecular formula C11H12N4O3S B1681184 Sulfalene CAS No. 152-47-6

Sulfalene

Cat. No. B1681184
CAS RN: 152-47-6
M. Wt: 280.31 g/mol
InChI Key: KXRZBTAEDBELFD-UHFFFAOYSA-N
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Description

Sulfalene, also known as sulfametopyrazine, is a long-acting sulfonamide antibacterial. It is used for the treatment of chronic bronchitis, urinary tract infections, and malaria .


Synthesis Analysis

The original method developed by the Shell Oil Company was to first allow butadiene to react with sulfur dioxide via a cheletropic reaction to give sulfolene .


Molecular Structure Analysis

Sulfalene has a molecular formula of C11H12N4O3S and a molecular weight of 280.30 g/mol . It contains a total of 32 bonds; 20 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 ether (aromatic), and 1 sulfonamide (thio-/dithio-) .


Chemical Reactions Analysis

Sulfalene resists thermal degradation, but in the presence of oxygen and temperatures of 130 °C, it would be prone to degradation to anions such as sulfite, sulfate, and thiosulfate .


Physical And Chemical Properties Analysis

Sulfalene has a density of 1.5±0.1 g/cm3, a boiling point of 488.6±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C .

Scientific Research Applications

1. Treatment of Pneumocystis Carinii Pneumonia

Sulfalene, a type of sulfa drug, has been widely used in the treatment and prophylaxis of Pneumocystis carinii pneumonia. Research indicates that the dihydropteroate synthase (DHPS) enzyme in human-derived P. carinii has evolved under selective pressure from sulfa drugs, suggesting their significant impact on this pathogen's treatment (Lane et al., 1997).

2. Catalysis and Sulfa Drug Resistance

Sulfalene's mode of action in inhibiting dihydropteroate synthase, a key enzyme in bacterial folate pathways, has been detailed. Studies have demonstrated how this inhibition occurs and how resistance to sulfalene can emerge, significantly impacting the development of new treatments for bacterial infections (Yun et al., 2012).

3. Enzyme Inhibition and Therapeutic Potential

Sulfalene has been identified as a potential inhibitor for various enzymes like carbonic anhydrases, aspartic, serine, and metalloproteases. These inhibitors can be used for designing therapeutic agents for several conditions, showcasing sulfalene's role in medicinal chemistry (Winum et al., 2006).

4. Malaria Treatment

Sulfalene has been evaluated for its efficacy in treating falciparum malaria, often in combination with other drugs like trimethoprim. Its performance against multiple-resistant strains of Plasmodium falciparum has provided insights into its potential as an antimalarial agent (Clyde et al., 1971).

Safety And Hazards

Sulfalene can cause skin irritation, serious eye irritation, and is suspected of damaging fertility or the unborn child. It may also cause harm to breast-fed children .

properties

IUPAC Name

4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c1-18-11-10(13-6-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRZBTAEDBELFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046179
Record name Sulfalene
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Molecular Weight

280.31 g/mol
Source PubChem
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Physical Description

Solid
Record name Sulfametopyrazine
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Solubility

>42 [ug/mL] (The mean of the results at pH 7.4), 4.06e-01 g/L
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Mechanism of Action

Sulfametopyrazine is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. Para-aminobenzoic acid (PABA), a substrate of the enzyme is prevented from binding. The inhibited reaction is necessary in these organisms for the synthesis of folic acid.
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Product Name

Sulfalene

CAS RN

152-47-6
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Melting Point

169.5 °C
Record name Sulfametopyrazine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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